1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester
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Overview
Description
“1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester” is a chemical compound that has been studied for its potential applications in medical and pharmaceutical research . It has been used as a scaffold for the development of inhibitors for human neutrophil elastase (HNE), a potent serine protease . This compound has also shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of this compound involves the creation of a pyrrolo[2,3-b]pyridine scaffold . The process assesses how a shift of the nitrogen from position 2 to position 7 influences activity . The majority of new compounds synthesized were effective HNE inhibitors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold . Molecular modeling of compounds differing in the position of heteroatom(s) in the bicyclic moiety and in the oxadiazole ring demonstrated that the calculated geometries of enzyme-inhibitor complexes were in agreement with the observed biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound primarily focus on its interactions with enzymes such as HNE and FGFRs . For instance, it has been found to inhibit HNE effectively .Scientific Research Applications
Novel Synthetic Routes and Derivatives
- Synthesis Techniques : Research by Brodrick and Wibberley (1975) demonstrates a novel synthetic route for creating a variety of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles, leading to the production of 1H-pyrrolo[2,3-b]pyridines (Brodrick & Wibberley, 1975).
- Antioxidant Activity : A study by Zaki et al. (2017) explored the synthesis of derivatives of this compound, highlighting their remarkable antioxidant activity (Zaki et al., 2017).
Applications in Chemical Synthesis and Biology
- Combinatorial Chemistry : Volochnyuk et al. (2010) developed a library of fused pyridine-4-carboxylic acids, including compounds related to 1H-pyrrolo[2,3-b]pyridine, showing its potential in combinatorial transformations (Volochnyuk et al., 2010).
- Biocatalytic Methods : Research by Gill and Patel (2006) describes an efficient biocatalytic method for converting related compounds into critical intermediates in the synthesis of pharmaceuticals (Gill & Patel, 2006).
Pharmaceutical and Medicinal Research
- Antibacterial Activity : Toja et al. (1986) synthesized a series of derivatives showing in vitro antibacterial activity, indicating potential medical applications (Toja et al., 1986).
- Antiviral Activity : Ivashchenko et al. (2014) investigated the antiviral activities of related compounds, particularly against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza (Ivashchenko et al., 2014).
Further Chemical Research
- Heterocyclic Chemistry : Bialy and Gouda (2011) used cyanoacetamide in heterocyclic chemistry to synthesize derivatives with potential antitumor and antioxidant activities (Bialy & Gouda, 2011).
- Synthetic Approaches : Alizadeh, Hosseinpour, and Rostamnia (2008) reported a direct synthetic entry to related 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, indicating the compound's importance in innovative synthetic methodologies (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The compound has potent activities against FGFR1, 2, and 3 .
Mode of Action
The compound inhibits the FGFRs, thereby disrupting their normal function . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The compound interferes with this process, inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the disruption of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
In intravenous dosing, one study showed high total clearance . In oral dosing, it resulted in low exposure of plasma concentration and low oral bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
The compound and its derivatives have shown promise in medical and pharmaceutical research, particularly in the development of novel and selective inhibitors for the treatment of inflammatory diseases and various types of tumors . Future research may focus on further optimizing these compounds and exploring their potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester interacts with various enzymes and proteins. It has been reported to exhibit potent inhibitory activity against the fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types .
Cellular Effects
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
tert-butyl 4-aminopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBSQUGWTCZTRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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